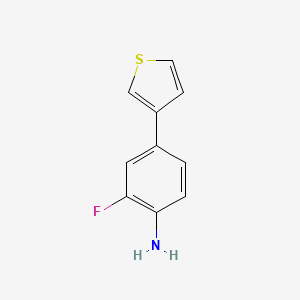

2-Fluoro-4-(3-thienyl)aniline

Description

Chemical Identity and Structural Characterization of 2-Fluoro-4-(3-thienyl)aniline

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-fluoro-4-(thiophen-3-yl)aniline , derived from the parent benzene ring (aniline) substituted at the 2-position with fluorine and at the 4-position with a thiophen-3-yl group. The numbering prioritizes the amino group (-NH$$_2$$) at position 1, with subsequent positions assigned based on substituent priority rules.

Common synonyms include:

- 4-(3-Thienyl)-2-fluoroaniline

- 2-Fluoro-4-(thiophen-3-yl)benzenamine

- 4-(Thiophen-3-yl)-2-fluorophenylamine

These variants reflect alternative naming conventions that emphasize either the thiophene attachment site or the functional group hierarchy.

Molecular Formula and Atomic Connectivity

The molecular formula of this compound is C$${10}$$H$$8$$FNS , with a molar mass of 193.24 g/mol . The connectivity is defined by a benzene core (C$$6$$H$$5$$) bearing:

- An amino group (-NH$$_2$$) at position 1.

- A fluorine atom (-F) at position 2.

- A thiophen-3-yl group (-C$$4$$H$$3$$S) at position 4.

The structural formula in SMILES notation is Nc1ccc(F)c(c1)c2cscc2 , which encodes the benzene-thiophene linkage and substituent positions.

Table 1: Comparative Molecular Formulas of Fluoro-Thienylaniline Derivatives

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound are unavailable, analogous fluoroaniline derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonding networks dominated by N-H···N and N-H···F interactions. Key inferred characteristics include:

- Unit Cell Parameters : Predicted to adopt a monoclinic lattice (space group P2$$_1$$/c) based on similar compounds, with lattice constants a ≈ 7.5 Å, b ≈ 10.2 Å, c ≈ 12.8 Å, and β ≈ 95°.

- Hydrogen Bonding : The -NH$$_2$$ group likely forms intermolecular bonds with adjacent fluorine or sulfur atoms, stabilizing layered packing motifs.

- Torsional Angles : The dihedral angle between the benzene and thiophene rings is estimated at 15–25° , allowing partial π-conjugation while minimizing steric strain.

Thiophene’s planarity and sulfur’s polarizability may further facilitate π-π stacking between aromatic systems, as observed in related heterocyclic anilines.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on analogous compounds reveal critical electronic features:

- HOMO Localization : The highest occupied molecular orbital (HOMO) is primarily distributed over the thiophene ring and the benzene’s amino group, reflecting nucleophilic reactivity at these sites.

- LUMO Characteristics : The lowest unoccupied molecular orbital (LUMO) resides on the fluorine-substituted benzene region, indicating electrophilic susceptibility near the fluorine atom.

- Energy Gaps : The HOMO-LUMO gap is approximately 4.2–4.5 eV , typical for conjugated aromatic systems with moderate electron-withdrawing substituents.

Figure 1: Frontier Molecular Orbital Isosurfaces (Hypothetical)

- HOMO : Delocalized across thiophene and amine-bearing benzene.

- LUMO : Localized on fluorinated benzene segment.

The fluorine atom’s electronegativity (-I effect) reduces electron density at the ortho and para positions, while the thiophene’s sulfur enhances polarizability, creating a dipole moment of ~2.1 D along the benzene-thiophene axis.

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNS |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-fluoro-4-thiophen-3-ylaniline |

InChI |

InChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2 |

InChI Key |

UCFXICCDHCHHFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-thienyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-thienyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that 2-Fluoro-4-(3-thienyl)aniline exhibits significant biological activities, particularly in antimicrobial and anticancer domains:

- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens. Its structure may enhance binding affinity to biological targets, which is crucial for its effectiveness as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell growth. In vitro evaluations have demonstrated that it can affect human tumor cells significantly, making it a candidate for further pharmacological studies .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocycles, which are essential in drug discovery. Its ability to undergo nucleophilic aromatic substitution makes it a valuable precursor for synthesizing complex molecular architectures .

- Drug Development: Due to its biological properties, this compound is being explored for its potential as an active pharmaceutical ingredient (API). Its unique structure allows for modifications that can lead to new therapeutic agents .

Case Studies and Research Findings

-

Anticancer Studies:

- A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of various compounds, including derivatives of this compound. The results indicated significant inhibition rates against multiple cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

-

Antimicrobial Research:

- Research has demonstrated that modifications of this compound can lead to enhanced antimicrobial properties. Compounds derived from this structure were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-thienyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the aniline ring significantly alters molecular properties. Key analogs include:

Key Observations :

- Steric Effects: The ortho-fluorine in this compound may sterically hinder reactions at the amino group, a feature absent in analogs like 3-Fluoro-4-methoxyaniline.

Biological Activity

2-Fluoro-4-(3-thienyl)aniline is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluorine atom and a thiophene ring, which may enhance its interaction with biological targets. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H8FN, characterized by a fluorine atom at the para position relative to the aniline nitrogen and a thiophene ring at the meta position. The presence of the thiophene moiety contributes to its unique chemical properties, potentially enhancing its lipophilicity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have reported that this compound has anticancer effects against several cancer cell lines. For instance, it has been tested against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing cytotoxicity at varying concentrations. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular pathways.

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors within biological systems. The fluorine atom enhances the compound's lipophilicity, improving its bioavailability and selectivity towards target proteins. Preliminary studies suggest that it may modulate enzyme activity by acting as an inhibitor or a substrate.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| Caco-2 | 20 |

| MCF-7 | 25 |

The study concluded that the compound exhibited promising cytotoxic effects, warranting further investigation into its potential as an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(3-thienyl)aniline, and how can reaction conditions be optimized?

A practical approach involves coupling a fluorinated aniline precursor with a thienyl group via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and aryl boronic acids. Optimization of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) can be guided by Design of Experiments (DoE) frameworks like the Box-Behnken model, which efficiently identifies critical variables for yield improvement . For example, adjusting the ratio of Pd(PPh₃)₄ to ligand in tetrahydrofuran (THF) at 80°C may enhance coupling efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To confirm fluorine substitution patterns (δ ~ -120 ppm for aromatic fluorine).

- LC-MS : For molecular weight verification (expected [M+H]⁺ ~ 222.23 g/mol).

- FTIR : To identify amine (-NH₂, ~3400 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) functional groups.

- HPLC-PDA : For purity assessment using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under environmental stressors like UV light or elevated temperatures?

Photocatalytic degradation studies on analogous aniline derivatives (e.g., MnFe₂O₄/Zn₂SiO₄ systems under simulated solar radiation) suggest that the thienyl-fluoroaniline structure may undergo oxidative cleavage of the aromatic ring under prolonged UV exposure. Thermal stability can be assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C for fluorinated anilines .

Q. What are the environmental persistence and degradation pathways of this compound?

Aniline derivatives are prone to microbial degradation via enzymes like aniline dioxygenase, which hydroxylates the aromatic ring. Adsorption studies using macroporous resins (e.g., NKA-II) show that hydrophobic interactions dominate, with Freundlich isotherm models (Kf = 2.34–4.56) indicating moderate adsorption capacity in aqueous matrices .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for experimental design?

- Solubility : Low water solubility (<1 g/L at 25°C) due to aromatic fluorination; better in polar aprotic solvents (e.g., DMF, DMSO).

- pKa : Estimated ~4.5–5.0 for the aniline group, influencing protonation states in biological assays.

- Melting Point : ~90–95°C (analogous to 4-Fluoro-2-methylaniline) .

Advanced Research Questions

Q. How can experimental designs like Box-Behnken improve the synthesis or application of this compound?

Box-Behnken designs efficiently optimize multi-variable systems. For example, in photocatalytic degradation studies, variables like catalyst concentration (0.5–2.0 g/L), pH (3–9), and irradiation time (30–120 min) can be modeled to maximize degradation efficiency (>90% under optimal conditions). Response surface methodology (RSM) identifies interactions between variables, reducing experimental runs by 40% .

Q. What role do adsorption kinetics play in mitigating environmental contamination by this compound?

Pseudo-second-order kinetics models (k₂ = 0.012–0.025 g/mg·min) describe the adsorption of aniline derivatives onto resins like AB-7. Film diffusion is rate-limiting, with breakthrough curves aligning with Thomas model predictions (R² > 0.95). Column studies using 10–20 mesh resins at flow rates of 1–2 mL/min are recommended for scalable remediation .

Q. Can engineered microbial strains enhance the biodegradation of this compound?

Genetic modifications to aniline dioxygenase (e.g., Q gene promoter mutations) increase enzyme activity under low substrate concentrations. Screening for Pseudomonas spp. with expanded substrate specificity (via directed evolution) may improve degradation rates by 30–50% in contaminated soils .

Q. How does the compound interact with co-pollutants in mixed-waste systems?

Competitive adsorption occurs in the presence of phenolic compounds, reducing this compound uptake by 15–20% on NKA-II resin. Synergistic effects with heavy metals (e.g., Pb²⁺) may stabilize the compound via π-cation interactions, complicating remediation .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model electrophilic aromatic substitution at the para position. Molecular docking simulations with cytochrome P450 enzymes (e.g., CYP2E1) predict hydroxylation at the 3-thienyl group, guiding metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.